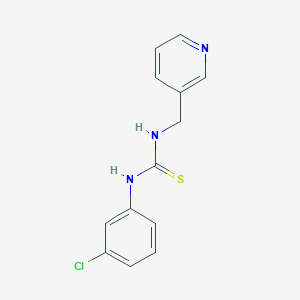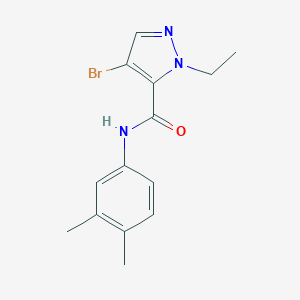![molecular formula C14H15BrN4O2S B280301 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B280301.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxyphenyl carbamothioyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.
Formation of the carbamothioyl group: This involves the reaction of the pyrazole derivative with 2-methoxyphenyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbamothioyl group can be hydrolyzed to yield the corresponding amine and thiol derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Alkylation: Ethyl halides in the presence of a base such as potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation products: Oxidized derivatives with different functional groups.
Hydrolysis products: Amine and thiol derivatives.
Aplicaciones Científicas De Investigación
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-1-ethyl-2-methylcyclohexane
- 4-bromo-2-ethyl-1,2-oxazolidin-3-one
- 4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C14H15BrN4O2S |
|---|---|
Peso molecular |
383.27 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2S/c1-3-19-8-9(15)12(18-19)13(20)17-14(22)16-10-6-4-5-7-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,20,22) |
Clave InChI |
BYQXMKVHCGMKNP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)

![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
![5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)
![isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B280246.png)


